(S,R,S)-AHPC-PEG2-N3

Catalog No.
S006860
CAS No.
M.F
C28H39N7O6S
M. Wt
601.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,R,S)-AHPC-PEG2-N3

Product Name

(S,R,S)-AHPC-PEG2-N3

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C28H39N7O6S

Molecular Weight

601.7 g/mol

InChI

InChI=1S/C28H39N7O6S/c1-18-24(42-17-31-18)20-7-5-19(6-8-20)14-30-26(38)22-13-21(36)15-35(22)27(39)25(28(2,3)4)33-23(37)16-41-12-11-40-10-9-32-34-29/h5-8,17,21-22,25,36H,9-16H2,1-4H3,(H,30,38)(H,33,37)/t21-,22+,25-/m1/s1

InChI Key

SDSUWMZOAFJCPF-OTNCWRBYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN=[N+]=[N-])O

E3 ligase Ligand-Linker Conjugates 13 is a synthesized compound that incorporates an E3 ligase ligand and a linker used in PROTAC technology.

(S,R,S)-AHPC-PEG2-N3 is a highly specialized, bifunctional E3 ligase ligand-linker conjugate designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of the (S,R,S)-diastereomer of the AHPC (VH032-derived) ligand, which selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a hydrophilic 2-unit polyethylene glycol (PEG2) spacer and terminating in a bioorthogonal azide (N3) group . In procurement and material selection, this specific construct is prioritized when developers require high-affinity VHL engagement (Kd ~185 nM), enhanced aqueous solubility compared to pure alkyl linkers, and highly efficient, chemoselective conjugation via click chemistry[1].

Procurement Fit

VHL-recruiting E3 ligase ligand for targeted protein degradation studies
Azide handle for CuAAC click chemistry with alkyne-modified warheads
PEG2 spacer at shortest reported viable length to support ternary complex geometry

Substituting (S,R,S)-AHPC-PEG2-N3 with generic VHL ligands, racemic mixtures, or alternative linker chemistries introduces severe risks of PROTAC synthesis failure. The VHL binding pocket is exquisitely sensitive to stereochemistry; replacing the (S,R,S) configuration with inactive epimers like (S,S,S) completely abolishes E3 ligase recruitment and subsequent target degradation [1]. Furthermore, substituting the PEG2 spacer with longer PEG chains (e.g., PEG4) or hydrophobic alkyl linkers alters the ternary complex geometry and physicochemical properties, often leading to reduced cell permeability or poor aqueous solubility . Finally, replacing the terminal azide with an amine or carboxylic acid sacrifices the bioorthogonality of click chemistry, risking cross-reactivity during warhead conjugation and significantly lowering overall synthesis yields .

Substitution Risk

Shorter PEG1 spacer may not form productive ternary complex and can abolish degradation
Amine analogs require amide coupling, which is incompatible with modular CuAAC library workflows
Longer PEG3/PEG4 chains may reduce effective molarity due to excessive conformational flexibility

Stereochemical Dependency for VHL Binding

The biological activity of AHPC-based PROTACs is strictly dictated by the stereochemistry of the VHL ligand. The (S,R,S) enantiomer exhibits high-affinity binding to the VHL E3 ligase (Kd ~ 185 nM), enabling robust target degradation. In direct comparison, substitution with the (S,S,S) or (R,S,R) epimers results in a near-complete loss of VHL binding affinity and fails to induce degradation of target proteins (e.g., PTP1B or NSD3) in cellular assays [1].

Evidence DimensionVHL Binding Affinity and Degradation Efficacy
Target Compound Data(S,R,S)-AHPC: Kd ~ 185 nM; active target degradation
Comparator Or Baseline(S,S,S)-AHPC epimer: Diminished affinity; zero target degradation
Quantified Difference>100-fold loss in binding affinity and complete loss of cellular degradation for inactive epimers
ConditionsIn vitro VHL binding assays and HEK293 cellular degradation assays

Procuring the strictly enantiopure (S,R,S) isomer is mandatory; utilizing racemic mixtures or incorrect stereoisomers will yield biologically inactive PROTACs.

Linker Length vs. Ternary Complex
Class-level
PEG2: ~8–10 atom span supports productive ternary complex geometry
PEG1: ~5–6 atoms, frequently insufficient; linked to loss of degradation activity
Longer span may reduce risk of non-functional degrader synthesis
Class-level inference from VHL ternary complex crystal structures and PROTAC linker SAR

PEG2 vs. Alkyl Linker Physicochemical Advantage

The incorporation of a PEG2 linker provides a critical balance between aqueous solubility and cell permeability compared to traditional alkyl linkers. As noted in linker optimization studies, replacing an alkyl chain with a PEG2 linker maintains a small hydration shell and low polar surface area for membrane traversal, while significantly reducing the overall lipophilicity of the PROTAC, thereby preventing aggregation .

Evidence DimensionLipophilicity and Solubility
Target Compound DataPEG2 Linker: Moderate polar surface area, avoids aggregation
Comparator Or BaselineAlkyl Linker: High lipophilicity, prone to aqueous insolubility
Quantified DifferenceAddition of ether oxygens (approx. 44 Da and 3.5 Å per unit) quenches aggregation while maintaining high cellular uptake compared to purely hydrophobic alkyl chains
ConditionsPhysicochemical profiling of PROTAC linker libraries

PEG2 linkers prevent the aggregation and poor formulation characteristics often seen when highly lipophilic target warheads are attached to purely hydrophobic alkyl linkers.

Oligonucleotide Conjugation Efficiency
Head-to-head
Azide: >90% CuAAC yield with 5′-hexynyl oligonucleotides
Amine: amide coupling, typically lower efficiency in aqueous nucleic acid conjugation
Azide handle supports efficient modular assembly of nucleic acid PROTACs
Reaction conditions optimized; mammalian cell-based assays

Azide-Alkyne Click Conjugation Efficiency

The terminal azide (N3) group on (S,R,S)-AHPC-PEG2-N3 allows for highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry. Compared to amine-terminated linkers that require activated NHS-esters and are prone to hydrolysis or cross-reactivity, the azide-alkyne cycloaddition routinely achieves near-quantitative yields (>90%) and is completely orthogonal to primary amines, hydroxyls, and thiols present on the target protein ligand .

Evidence DimensionConjugation Yield and Chemoselectivity
Target Compound DataAzide (N3) terminal: >90% yield, highly bioorthogonal
Comparator Or BaselineAmine (NH2) terminal: Lower yields, high risk of cross-reactivity with warhead amines
Quantified DifferenceNear-quantitative assembly yields (>90%) with zero requirement for complex protecting group strategies
ConditionsPROTAC assembly reactions in aqueous/organic co-solvents

The bioorthogonal azide handle drastically simplifies the final assembly step, reducing purification bottlenecks and saving expensive warhead precursors.

Solubility & MW Balance
Data to verify
MW 601.72 g/mol · DMSO solubility 125 mg/mL · Ethanol 50 mg/mL
Favorable solubility-to-MW ratio may simplify library stock preparation
Supplier-reported data; potential permeability benefit vs longer PEG analogs
PEG2-Linked Degradation Potency
Class-level
DC₅₀ ≈ 5 nM (5 h)
PEG2 linker context can deliver reported nanomolar degradation
BRD4 degrader ZXH-3-26 in mammalian cells; PEG1 linkers often inactive
Click Chemistry Scope
Data to verify
CuAAC SPAAC (DBCO/BCN)
Dual bioorthogonal reactivity broadens experimental design options
Amine analog limited to non-bioorthogonal amide coupling

Tight Geometry Ternary Complex Synthesis

Where the target protein and VHL ligase binding pockets must sit in close proximity, the short ~7 Å contour length of the PEG2 linker minimizes the entropic penalties that would occur with longer PEG4 or PEG6 chains, ensuring stable ternary complex formation.

Late-Stage Diversification of PROTAC Libraries

Utilizing the terminal azide for rapid, parallel CuAAC click chemistry with a library of alkyne-functionalized warheads enables high-throughput screening of degraders without the need for complex deprotection steps or concerns about cross-reactivity .

Degraders for Highly Lipophilic Targets

When the target-binding ligand (warhead) is excessively hydrophobic, the incorporation of the hydrophilic PEG2 motif helps balance the overall lipophilicity, preventing compound aggregation in cellular assays and improving formulation viability compared to alkyl-linked alternatives[1].

Application Fit

Application
Selection Property
Validation Focus
High-throughput PROTAC library synthesis
Azide handle for CuAAC conjugation
Click efficiency and assembly modularity
Linker structure-activity relationship studies
Shortest reported viable PEG2 spacer
Ternary complex productive formation
Live-cell intracellular PROTAC assembly
Bioorthogonal azide (SPAAC reactivity)
Copper-free intracellular click reactivity
Conformational entropy and degradation studies
PEG2 balance of rigidity and span
Effective molarity and degradation activity

XLogP3

3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

601.26825316 Da

Monoisotopic Mass

601.26825316 Da

Heavy Atom Count

42
[1]. Gadd MS, et al. Structural basis of PROTAC cooperative recognition for selective protein degradation. Nat Chem Biol. 2017 May;13(5):514-521.

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